

# Comprehensive Structural and Physicochemical Characterization of the Octapeptide LMYPTYLK

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## Compound of Interest

Compound Name: *H-Leu-met-tyr-pro-thr-tyr-leu-lys-OH*  
Cat. No.: B12326919

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## Executive Summary & Biological Context

The octapeptide **H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH** (LMYPTYLK), commonly designated as L-8-K, is a bioactive peptide fragment utilized primarily as a Vasoactive Intestinal Peptide (VIP) receptor antagonist.<sup>[1]</sup> It functions by reversibly inhibiting VIP-induced potentiation of nicotinic acetylcholine-evoked currents.<sup>[1][2]</sup> Beyond its pharmacological utility, L-8-K serves as a critical model compound in mass spectrometry (MS) and surface-induced dissociation (SID) studies due to its specific fragmentation behavior driven by the central proline residue.

This technical guide details the structural elucidation, physicochemical profiling, and quality control methodologies required for the rigorous analysis of L-8-K.

## Theoretical Physicochemical Profile

Before experimental characterization, the theoretical constants must be established to define acceptance criteria for synthesis and purification.

## Table 1: Physicochemical Constants of LMYPTYLK

Parameter	Value	Technical Note
Sequence	Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys	N-term: Free Amine; C-term: Free Acid
Formula		Contains one sulfur (Met)
Monoisotopic Mass	1027.54 Da	Used for high-res MS (Orbitrap/FT-ICR)
Average Mass	1028.29 Da	Used for low-res MS (Quadrupole/Trap)
Isoelectric Point (pI)	~8.65	Basic peptide due to C-term Lysine
Net Charge (pH 7.0)	+1.1	Protonated N-term and Lys side chain
GRAVY Score	-0.06	Slightly hydrophilic (amphipathic nature)
Extinction Coeff.	2980	At 280 nm (Derived from 2 Tyr)

## Synthesis & Stability Strategy

The presence of Methionine (Met) and Proline (Pro) dictates specific constraints during Solid Phase Peptide Synthesis (SPPS) and storage.

### Critical Quality Attribute: Methionine Oxidation

Methionine (Position 2) is highly susceptible to oxidation, forming Methionine Sulfoxide (+16 Da). This is the primary degradation pathway for L-8-K.

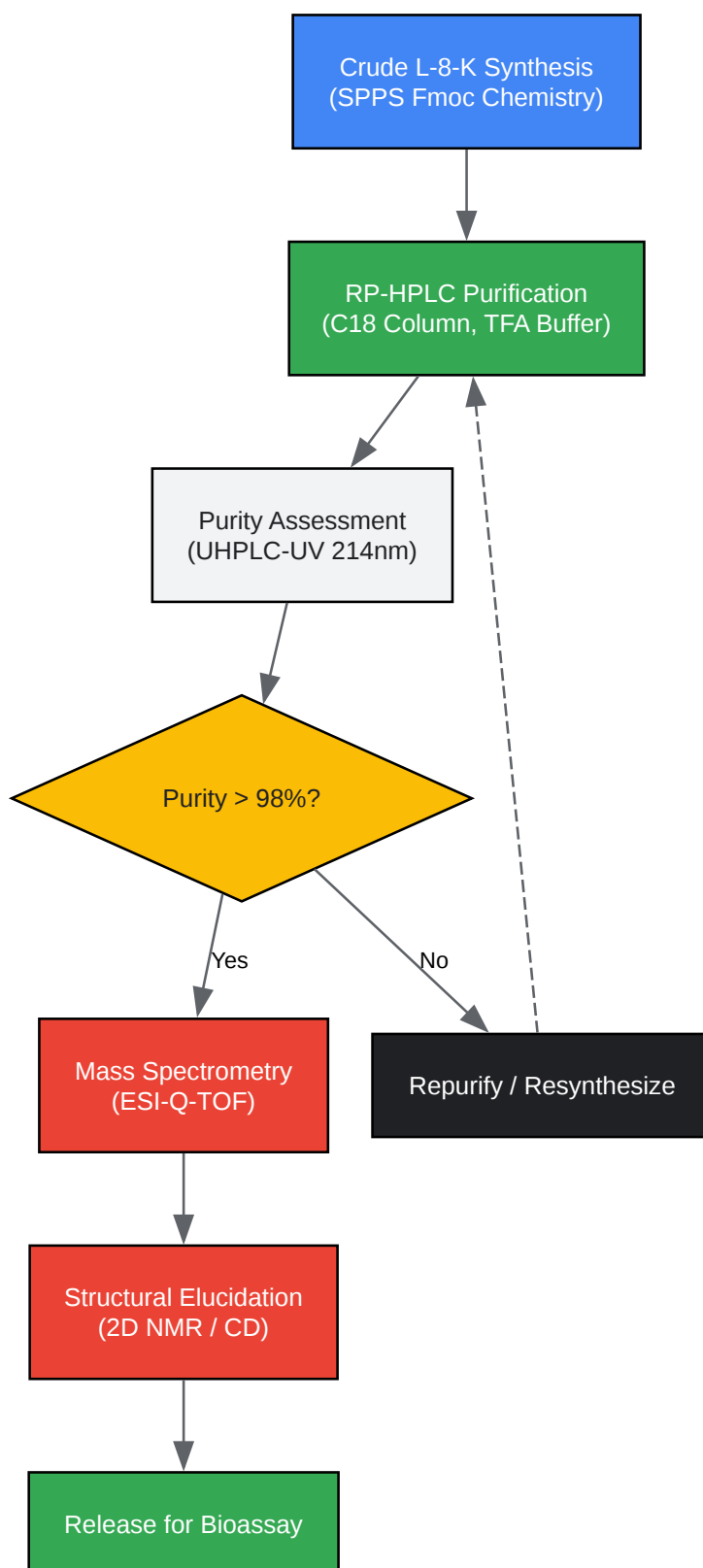
- **Synthesis Protocol:** Use a cleavage cocktail containing EDT (1,2-ethanedithiol) or Thioanisole as scavengers to prevent oxidation during TFA cleavage.
- **Storage:** Lyophilized powder must be stored at -20°C under Argon. Solution states require pH < 6.0 to minimize oxidation rates.

## Proline-Induced Structural Rigidity

The Proline at Position 4 introduces a structural "kink," restricting conformational freedom. This often results in cis/trans isomerization, which may appear as "split peaks" in HPLC chromatograms or complex NMR spectra.

## Analytical Workflow & Methodology

The following diagram outlines the self-validating workflow for characterizing L-8-K, moving from crude synthesis to structural confirmation.



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Figure 1: Step-wise analytical workflow ensuring purity before structural validation.

## Primary Structure Verification: Mass Spectrometry

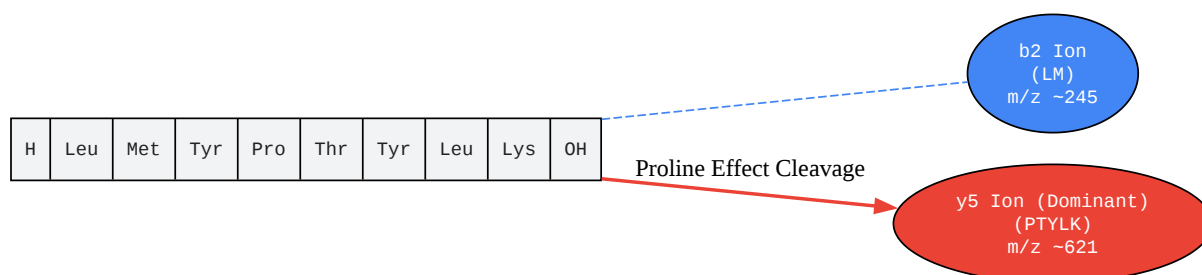
Mass spectrometry is the definitive method for sequence verification. L-8-K exhibits a distinct fragmentation pattern due to the Proline Effect, where the peptide bond N-terminal to Proline is highly labile.

### Experimental Protocol (ESI-MS/MS)

- Instrument: Q-TOF or Orbitrap Mass Spectrometer.
- Solvent: 50% Acetonitrile / 0.1% Formic Acid.
- Ionization: Electrospray Ionization (ESI), Positive Mode.
- Collision Energy: Ramp 20–40 eV.

### Fragmentation Logic (b/y Ions)

The fragmentation of L-M-Y-P-T-Y-L-K is dominated by the formation of the y5 ion (Pro-Thr-Tyr-Leu-Lys) due to cleavage at the Tyr-Pro bond.



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Figure 2: MS/MS fragmentation map highlighting the dominant cleavage site N-terminal to Proline.

### Diagnostic Ions (Monoisotopic)

- [M+H]<sup>+</sup> Precursor: 1028.55 Da

- $[M+2H]^{2+}$  Precursor: 514.78 Da (Most abundant charge state in ESI)
- y5 Ion (PTYLK): 621.36 Da (Signature peak confirming the C-terminal sequence)
- b3 Ion (LMY): 408.20 Da
- Immonium Ions: Tyr (136.07), Leu (86.09), Pro (70.06).

## Secondary Structure & Conformational Analysis

While short peptides like L-8-K are often described as "random coils" in solution, the specific sequence LMYPTYLK adopts transient structures essential for receptor binding.

## Circular Dichroism (CD) Spectroscopy

- Protocol: Dissolve peptide (50  $\mu$ M) in 10 mM Phosphate Buffer (pH 7.4). Measure 190–260 nm.
- Expected Profile:
  - Aqueous Buffer: Strong negative band near 200 nm (Random Coil).
  - TFE Titration (30-50% TFE): Emergence of minima at 208/222 nm, indicating propensity for alpha-helical formation. The hydrophobic residues (Leu, Met, Tyr) drive helix formation in membrane-mimetic environments.

## NMR Spectroscopy (Solution State)

To resolve the cis/trans isomerism of Proline:

- Solvent: 90% H<sub>2</sub>O / 10% D<sub>2</sub>O or d<sub>3</sub>-TFE.
- Experiments: 1H-1D, TOCSY (spin system identification), NOESY (sequential connectivity).
- Critical Observation: Look for NOE cross-peaks between  
and  
(trans) vs.

and

(cis). The trans isomer is typically bio-active and dominant (>80%).

## References

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